molecular formula C25H25NO7 B1181427 β-Methyoxysynephrine HCl CAS No. 150961-17-4

β-Methyoxysynephrine HCl

Cat. No.: B1181427
CAS No.: 150961-17-4
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Description

β-Methyoxysynephrine Hydrochloride is a chemical compound known for its stimulant properties It is a derivative of synephrine, which is commonly found in bitter orange and other citrus fruits

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of β-Methyoxysynephrine Hydrochloride typically involves the methylation of synephrine. One common method includes the reaction of synephrine with methanol in the presence of a strong acid catalyst, such as hydrochloric acid, to produce β-Methyoxysynephrine. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of β-Methyoxysynephrine Hydrochloride may involve large-scale methylation reactions under controlled conditions to ensure high yield and purity. The process often includes steps such as purification through crystallization and drying to obtain the final product.

Types of Reactions:

    Oxidation: β-Methyoxysynephrine Hydrochloride can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. For example, halogenation can occur in the presence of halogenating agents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products:

    Oxidation: Formation of corresponding ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

β-Methyoxysynephrine Hydrochloride has various scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: Studied for its effects on biological systems, including its potential as a stimulant.

    Medicine: Investigated for its potential therapeutic effects, particularly in weight loss and metabolic regulation.

    Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of β-Methyoxysynephrine Hydrochloride involves its interaction with adrenergic receptors in the body. It primarily acts as an agonist at beta-adrenergic receptors, leading to increased levels of cyclic adenosine monophosphate (cAMP). This results in enhanced lipolysis and thermogenesis, contributing to its stimulant and metabolic effects.

Comparison with Similar Compounds

    Synephrine: The parent compound, found naturally in citrus fruits.

    Phenylephrine: A related compound used as a decongestant and vasopressor.

    Ephedrine: Another stimulant with similar adrenergic activity.

Comparison:

    Synephrine: β-Methyoxysynephrine Hydrochloride has a methoxy group, which may enhance its potency and duration of action compared to synephrine.

    Phenylephrine: While both compounds act on adrenergic receptors, β-Methyoxysynephrine Hydrochloride is more focused on metabolic effects, whereas phenylephrine is primarily used for its vasoconstrictive properties.

    Ephedrine: Both compounds have stimulant effects, but β-Methyoxysynephrine Hydrochloride is considered to have a more selective action on beta-adrenergic receptors, potentially resulting in fewer side effects.

Properties

CAS No.

150961-17-4

Molecular Formula

C25H25NO7

Molecular Weight

0

Synonyms

β-Methyoxysynephrine HCl

Origin of Product

United States

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